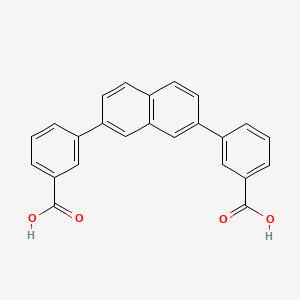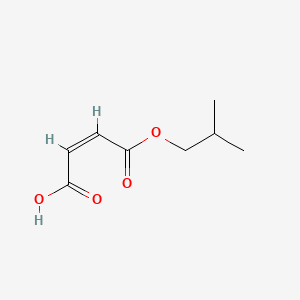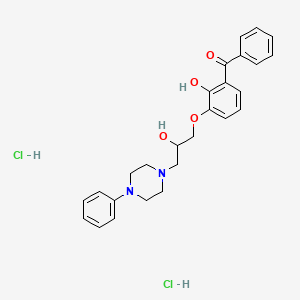
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Benzoylphenoxy Intermediate: This step involves the reaction of 4-hydroxybenzophenone with an appropriate alkylating agent to form the benzoylphenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the benzoylphenoxy intermediate with 4-phenylpiperazine under suitable conditions to form the desired piperazine derivative.
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine derivative with an appropriate epoxide or halohydrin to form the propanolamine structure, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Potential therapeutic applications, such as in the treatment of neurological or cardiovascular disorders.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of 1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Benzoylphenoxy)-3-(4-methylpiperazinyl)propan-2-ol dihydrochloride
- 1-(4-Benzoylphenoxy)-3-(4-ethylpiperazinyl)propan-2-ol dihydrochloride
Uniqueness
1-(4-Benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol dihydrochloride is unique due to its specific structural features, such as the presence of the benzoylphenoxy and phenylpiperazinyl groups. These features may confer distinct pharmacological properties and make it a valuable compound for research and development.
Propriétés
Numéro CAS |
64050-24-4 |
|---|---|
Formule moléculaire |
C26H30Cl2N2O4 |
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
[2-hydroxy-3-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone;dihydrochloride |
InChI |
InChI=1S/C26H28N2O4.2ClH/c29-22(18-27-14-16-28(17-15-27)21-10-5-2-6-11-21)19-32-24-13-7-12-23(26(24)31)25(30)20-8-3-1-4-9-20;;/h1-13,22,29,31H,14-19H2;2*1H |
Clé InChI |
UJJXIXAAXVOQNE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=CC(=C2O)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


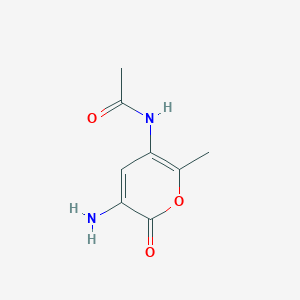
![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
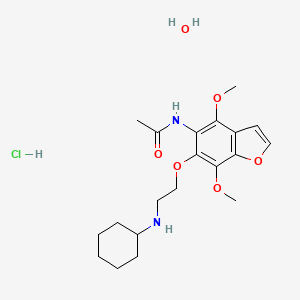
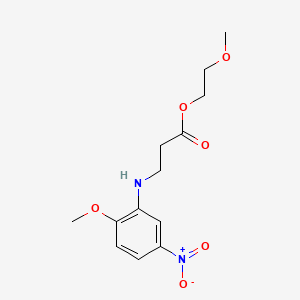
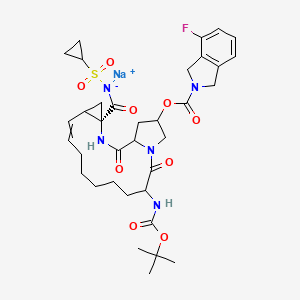
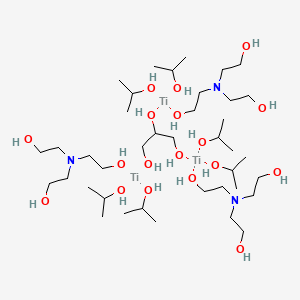
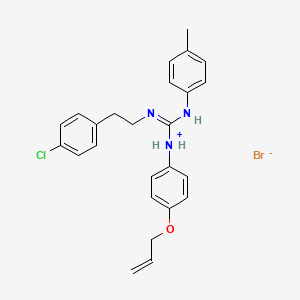

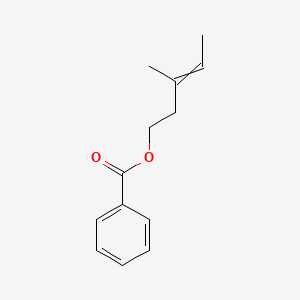
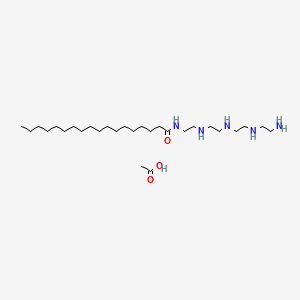
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

